3-Chlorobenzo[b]thiophene-2-carboxylic acid
Overview
Description
3-Chlorobenzo[b]thiophene-2-carboxylic acid is an organic compound with the chemical formula C9H5ClO2S. It is a white or off-white crystalline solid with limited solubility in common organic solvents . This compound is used as a starting material or intermediate in organic synthesis reactions and acts as a catalyst in certain chemical reactions .
Mechanism of Action
Mode of Action
The mode of action of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves its use in the synthesis of other compounds. For instance, it can be used in the synthesis of 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine via condensation with thiosemicarbazide in the presence of POCl3 . The resulting compound may interact with its targets, leading to various biochemical changes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed, and in a dry environment . These conditions help maintain the compound’s stability, thereby influencing its efficacy.
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine via condensation with thiosemicarbazide . This suggests that it may interact with enzymes and other biomolecules in biochemical reactions.
Molecular Mechanism
It is known to participate in the synthesis of other compounds
Preparation Methods
3-Chlorobenzo[b]thiophene-2-carboxylic acid can be prepared by reacting benzo[b]thiophene with chlorobenzene. The specific method involves reacting benzo[b]thiophene with alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product . Industrial production methods typically follow similar synthetic routes, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
3-Chlorobenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the chlorine atom is replaced by other substituents.
Condensation Reactions: It can react with thiosemicarbazide in the presence of phosphorus oxychloride to form 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine.
Cyclization Reactions: It can react with 2-amino-5-methyl-benzoic acid in the presence of carbonyl diimidazole to form 2-benzo[b]thiophen-2-yl-6-methylbenzo[d][1,3]oxazi-4-one.
Scientific Research Applications
3-Chlorobenzo[b]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It is involved in the synthesis of biologically active molecules, including potential pharmaceutical agents.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Chlorobenzo[b]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:
- 4-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid
- 7-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
- 5-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid
- 5-Nitrobenzo[b]thiophene-2-carboxylic acid
- 7-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and applications. The presence of the chlorine atom in this compound makes it unique in terms of its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
3-chloro-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2S/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTMIYKPPPYDRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10308665 | |
Record name | 3-Chlorobenzo[b]thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10308665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21211-22-3 | |
Record name | 3-Chlorobenzo[b]thiophene-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21211-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 206632 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021211223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21211-22-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206632 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chlorobenzo[b]thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10308665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-1-benzothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the chlorine substituent in the decarboxylative Heck coupling reactions of 3-Chlorobenzo[b]thiophene-2-carboxylic acid?
A1: The chlorine substituent plays a crucial role in facilitating the decarboxylative Heck coupling reactions of this compound with styrenes. Theoretical analysis suggests that the presence of chlorine reduces the π-π interactions adjacent to the carboxylic acid group. [] This reduction in π-π interplay significantly contributes to the ease of decarboxylation, a crucial step in the reaction mechanism. []
Q2: Can this compound form supramolecular structures, and if so, what are their potential applications?
A2: Yes, research demonstrates that this compound can be used to create supramolecular host complexes. [] Specifically, when complexed with chiral (1R,2S)-2-amino-1,2-diphenylethanol, it forms a 21-helical columnar network with one-dimensional channel-like cavities. [] These cavities can encapsulate guest molecules, such as n-alkyl alcohols, with the release properties being influenced by the length of the alkyl chain. [] This suggests potential applications in areas like controlled release systems or molecular recognition.
Q3: Are there alternative synthetic routes to functionalize Benzo[b]thiophenes besides traditional methods?
A3: Yes, palladium-catalyzed decarboxylative Heck coupling reactions have emerged as an efficient alternative for the regioselective functionalization of Benzo[b]thiophenes. [] This method, utilizing this compound and styrenes, offers a valuable tool for synthesizing functionalized Benzo[b]thiophenes. []
Q4: What insights do computational studies offer into the mechanism of decarboxylative Heck coupling reactions involving this compound?
A4: Computational studies provide valuable insights into the mechanism of these reactions. Notably, they reveal that Silver chloride (AgCl), generated in situ, plays a key role by coordinating with the carboxyl oxygen atom. [] This coordination facilitates the rate-determining CO2 dissociation step. [] These findings highlight the synergistic effect of both AgCl and the chlorine substituent in ensuring the reaction's effectiveness under specific conditions. []
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